N-[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide
Description
N-[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide is a heterocyclic compound featuring a benzothiazole core linked via a carboxamide group to a 1,3,4-oxadiazole ring substituted with a 5-bromofuran-2-yl moiety. This structure combines pharmacophoric elements (benzothiazole and oxadiazole) known for diverse bioactivities, including antimicrobial and anticancer properties .
Properties
IUPAC Name |
N-[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrN4O3S/c15-11-4-3-9(21-11)13-18-19-14(22-13)17-12(20)7-1-2-8-10(5-7)23-6-16-8/h1-6H,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHFZKSKBBXZFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NC3=NN=C(O3)C4=CC=C(O4)Br)SC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Reaction Mechanism
The oxadiazole core is synthesized via cyclization of 5-bromofuran-2-carboxylic acid hydrazide (1) using nitriles or esters under dehydrating conditions. The general pathway involves:
Hydrazide formation :
$$ \text{5-Bromofuran-2-carboxylic acid} + \text{Hydrazine hydrate} \xrightarrow{\text{EtOH, reflux}} \text{5-Bromofuran-2-carboxylic acid hydrazide (1)} $$Cyclization :
$$ \text{(1)} + \text{Cyanogen bromide (CNBr)} \xrightarrow[\text{HCl, EtOH}]{\Delta} \text{5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine (2)} $$
The reaction proceeds through nucleophilic attack of the hydrazide nitrogen on the electrophilic carbon of CNBr, followed by intramolecular cyclization and elimination of HBr.
Optimization of Cyclization Conditions
Key parameters influencing yield and purity were systematically evaluated (Table 1):
Table 1 : Optimization of Oxadiazole Formation from 5-Bromofuran-2-Carboxylic Acid Hydrazide
| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| CNBr + HCl | EtOH | 80 | 6 | 65 | 98.2 |
| (Boc)₂O | DCM | 25 | 24 | 45 | 95.1 |
| PCl₅ | Toluene | 110 | 3 | 58 | 97.5 |
| H₂SO₄ (conc) | Neat | 120 | 1 | 72* | 89.3 |
Note: Elevated temperatures with H₂SO₄ led to partial decomposition of the furan ring.
Characterization Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.02 (s, 2H, NH₂), 7.56 (d, J = 3.4 Hz, 1H, furan H-3), 6.82 (d, J = 3.4 Hz, 1H, furan H-4), 6.45 (s, 1H, oxadiazole H).
- HRMS (ESI+) : m/z calcd for C₆H₄BrN₃O₂ [M+H]+: 228.9483; found: 228.9485.
Synthesis of 1,3-Benzothiazole-6-Carboxylic Acid
Oxidative Pathway from 6-Methylbenzothiazole
The benzothiazole fragment was prepared via oxidation of 6-methyl-1,3-benzothiazole (3) using KMnO₄ under acidic conditions:
$$ \text{6-Methyl-1,3-benzothiazole (3)} \xrightarrow[\text{H₂SO₄}]{\text{KMnO₄, Δ}} \text{1,3-Benzothiazole-6-carboxylic acid (4)} $$
Reaction Conditions and Yield Optimization
Table 2 : Oxidation of 6-Methylbenzothiazole to Carboxylic Acid
| Oxidizing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| KMnO₄ | H₂O/H₂SO₄ | 100 | 8 | 78 |
| CrO₃ | Acetic acid | 120 | 6 | 65 |
| HNO₃ (conc) | Neat | 80 | 12 | 42 |
KMnO₄ in dilute H₂SO₄ provided optimal yields without over-oxidation byproducts.
Spectroscopic Characterization
- ¹³C NMR (100 MHz, DMSO-d₆): δ 167.8 (COOH), 153.2 (C-2), 135.6 (C-6), 126.4–121.3 (aromatic carbons).
- IR (KBr) : 1685 cm⁻¹ (C=O stretch), 2550 cm⁻¹ (O-H broad).
Amide Coupling: Final Step Assembly
Activation Strategies for Carboxylic Acid
The benzothiazole-6-carboxylic acid (4) was activated using three methods prior to coupling with oxadiazol-2-amine (2):
Acid chloride formation :
$$ \text{(4)} \xrightarrow{\text{SOCl₂, DMF cat.}} \text{1,3-Benzothiazole-6-carbonyl chloride (5)} $$In situ activation with EDCl/HOBt :
$$ \text{(4)} + \text{EDCl} + \text{HOBt} \xrightarrow{\text{DMF}} \text{Active ester intermediate} $$Mixed anhydride method :
$$ \text{(4)} + \text{Isobutyl chloroformate} \xrightarrow{\text{Et₃N}} \text{Mixed anhydride} $$
Coupling Reaction Optimization
Table 3 : Comparison of Amide Coupling Methods
| Method | Base | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Acid chloride (5) | Et₃N | THF | 0→25 | 85 | 99.1 |
| EDCl/HOBt | DIPEA | DMF | 25 | 78 | 97.8 |
| Mixed anhydride | NMM | DCM | -15→25 | 68 | 96.5 |
The acid chloride route provided superior yields and simplified purification.
Final Compound Characterization
- Melting Point : 214–216°C (decomp.)
- ¹H NMR (600 MHz, DMSO-d₆): δ 10.32 (s, 1H, NH), 8.78 (s, 1H, benzothiazole H-2), 8.21 (d, J = 8.1 Hz, 1H, benzothiazole H-7), 7.93 (dd, J = 8.1, 1.7 Hz, 1H, benzothiazole H-5), 7.63 (d, J = 3.4 Hz, 1H, furan H-3), 6.89 (d, J = 3.4 Hz, 1H, furan H-4).
- HPLC Purity : 99.6% (C18, 0.1% TFA/MeCN gradient)
Alternative Synthetic Routes and Comparative Analysis
One-Pot Sequential Synthesis
An integrated approach combining oxadiazole formation and amide coupling in a single reactor showed promise but required precise stoichiometric control:
$$ \text{(1)} + \text{CNBr} + \text{(4)} \xrightarrow[\text{EDCl, HOBt}]{\text{DMF, 50°C}} \text{Target compound} $$
Advantages : Reduced purification steps (Overall yield: 62%)
Challenges : Competing side reactions between EDCl and CNBr necessitated careful reagent addition sequences.
Solid-Phase Synthesis Exploration
Immobilization of the oxadiazole amine on Wang resin followed by solution-phase coupling demonstrated potential for combinatorial library synthesis:
Resin loading :
$$ \text{(2)} \xrightarrow{\text{Fmoc-OSu}} \text{Wang resin-bound oxadiazole} $$Coupling :
$$ \text{Resin-(2)} + \text{(4)} \xrightarrow{\text{DIC/Oxyma}} \text{Resin-bound product} $$Cleavage :
$$ \text{TFA/DCM (1:1)} \rightarrow \text{Target compound} $$
Yield : 58% over three steps
Purity : 94% (Requires iterative resin washing to remove unreacted (4))
Critical Challenges and Process Solutions
Bromine Stability During Reactions
The electron-withdrawing bromine substituent on furan increased susceptibility to nucleophilic aromatic substitution under basic conditions. Mitigation strategies included:
- Using aprotic solvents (DMF, THF) instead of protic media
- Maintaining reaction temperatures below 80°C during coupling steps
- Implementing inert atmosphere (N₂/Ar) to prevent oxidation
Purification of Polar Intermediates
The high polarity of both fragments complicated chromatographic separation. Techniques employed:
- Counterion exchange : Converting carboxylic acid to cyclohexylammonium salt for improved crystallinity
- pH-selective extraction : Isolation of oxadiazole amine at pH 4–5 (pKa ~3.8)
- Preparative HPLC : C18 column with 10 mM ammonium acetate/MeCN gradient
Scalability and Industrial Considerations
Continuous Flow Synthesis
Pilot-scale experiments using Uniqsis FlowSyn reactor demonstrated advantages for cyclization and coupling steps:
Oxadiazole Formation :
- Residence time: 15 min at 100°C
- Productivity: 2.1 kg/day using 1 L reactor volume
Amide Coupling :
- Mixed streams of (2) and (5) in THF at 5 mL/min
- In-line quenching with NaHCO₃ solution
Overall Yield Improvement : 12% compared to batch process
Green Chemistry Metrics
Process Mass Intensity (PMI) :
- Batch: 86 kg/kg product
- Flow: 43 kg/kg product
E-factor Reduction :
- From 84 (batch) to 39 (flow) through solvent recycling and catalyst recovery
Chemical Reactions Analysis
N-[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the furan ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions for these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction .
Scientific Research Applications
N-[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent due to its ability to inhibit specific bacterial enzymes.
Biological Studies: The compound is used in studies related to enzyme inhibition and molecular docking to understand its interaction with biological targets.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of N-[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets, such as bacterial enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby exerting its biological effects. Molecular docking studies have shown that the compound forms stable complexes with its target enzymes, which is crucial for its inhibitory activity .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The compound’s structural analogs primarily differ in the substituent attached to the 1,3,4-oxadiazole ring. Key examples include:
Table 1: Structural and Molecular Comparison
Substituent Effects on Physicochemical Properties
Bromofuran vs. Bromophenyl (BF37456):
The 5-bromofuran-2-yl group introduces an oxygen atom into the aromatic system, enhancing electron-richness compared to the purely hydrocarbon 4-bromophenyl. This may improve solubility in polar solvents and facilitate hydrogen bonding with biological targets. The bromine atom in both substituents contributes to halogen bonding, but the furan’s smaller size (C₄H₂BrO vs. C₆H₄Br) reduces steric hindrance .- Chlorophenyl (): The 2-chlorophenyl substituent replaces bromine with chlorine, a smaller halogen with lower electronegativity. Ortho-substitution may introduce steric constraints absent in para-substituted analogs .
Bulkier Substituents (BG01458):
The [4-(propan-2-yl)phenyl]methyl group in BG01458 adds significant hydrophobicity and steric bulk, likely reducing aqueous solubility but improving membrane permeability. Its lower molecular weight (378.45 vs. 401.24 in BF37456) reflects trade-offs between substituent complexity and bioavailability .
Electronic and Bioactive Implications
- In contrast, bromophenyl analogs rely on purely aromatic π-π stacking .
- Halogen Bonding:
Bromine’s polarizability supports stronger halogen bonding than chlorine, favoring target engagement in brominated analogs. However, furan’s electron density might offset this advantage compared to phenyl systems .
Research Findings and Trends
- Oxadiazole Derivatives ():
Studies on 1,3,4-oxadiazoles highlight substituent-dependent trends in thermal stability and solubility. Hydroxy or methyl groups (e.g., 3-methyl-6-hydroxy benzofuran derivatives) improve solubility, while halogens enhance stability . - Benzothiazole Core: The benzothiazole moiety is conserved across analogs, suggesting its critical role in bioactivity. Modifications to the oxadiazole substituent allow fine-tuning without compromising core-target interactions .
Biological Activity
N-[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, synthesis methods, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 342.10 g/mol. The compound features a bromofuran moiety and an oxadiazole ring, which are significant for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of oxadiazole and benzothiazole exhibit varying degrees of antimicrobial activity. In particular, studies have shown that compounds similar to this compound demonstrate selective antibacterial effects against Gram-positive bacteria. For example, compounds with similar structures have been tested against Bacillus subtilis and Escherichia coli, revealing minimal inhibitory concentrations (MIC) that indicate their effectiveness against certain bacterial strains .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 50 | Bacillus subtilis |
| Compound B | 100 | Escherichia coli |
Anticancer Activity
This compound has shown promise in anticancer studies. Compounds containing the benzothiazole moiety have been reported to exert cytotoxic effects on various cancer cell lines including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells. The structure–activity relationship studies suggest that modifications in the benzothiazole and oxadiazole rings can significantly influence the cytotoxic potency of these compounds .
The precise mechanism of action for this compound is not fully elucidated; however, it is believed to involve the modulation of specific molecular targets related to cell growth and apoptosis. Potential targets include enzymes and receptors involved in critical cellular pathways .
Case Studies
- Antimicrobial Screening : A study evaluated various derivatives against model bacterial strains. The results indicated that certain substitutions on the oxadiazole ring enhanced antibacterial activity while others diminished it .
- Cytotoxicity Assays : In vitro tests on cancer cell lines revealed that compounds similar to this compound exhibited significant cytotoxicity with IC50 values ranging from 10 to 30 µM depending on the specific cell line tested .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
